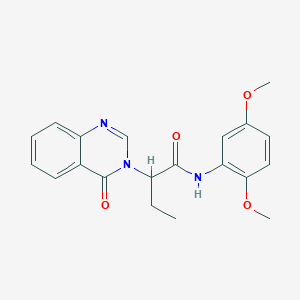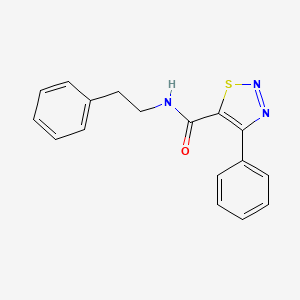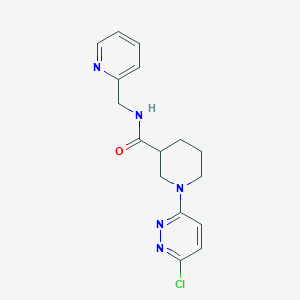
N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a butanamide side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the quinazolinone core.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one.
Butanamide Derivatives: Compounds like N-(2,5-dimethoxyphenyl)butanamide and N-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide.
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to the combination of the quinazolinone core and the butanamide side chain, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-11-13(26-2)9-10-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24) |
InChIキー |
JBYMTWVWMUXFFE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11003820.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003827.png)
![4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide](/img/structure/B11003831.png)

![7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11003844.png)
![dimethyl N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B11003847.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-valine](/img/structure/B11003850.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B11003858.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11003883.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide](/img/structure/B11003887.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003889.png)
![2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B11003892.png)
